6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-5(2H)-one, 3-(phenylamino)-6-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring fused with a phenylamino and phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 3-(phenylamino)-6-(phenylmethyl)- typically involves a multi-step processThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(2H)-one, 3-(phenylamino)-6-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired product, but they often require controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
1,2,4-Triazin-5(2H)-one, 3-(phenylamino)-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-(phenylamino)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic properties and used in the development of explosives.
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: Used in the synthesis of versatile intermediates for drug discovery.
Uniqueness
1,2,4-Triazin-5(2H)-one, 3-(phenylamino)-6-(phenylmethyl)- is unique due to its specific structural features and the combination of phenylamino and phenylmethyl groups. This gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
65031-35-8 |
---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-anilino-6-benzyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H14N4O/c21-15-14(11-12-7-3-1-4-8-12)19-20-16(18-15)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,20,21) |
InChI Key |
PGJZKZBNQZXTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.